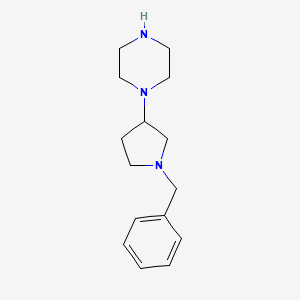

1-(1-Benzylpyrrolidin-3-yl)piperazine

描述

1-(1-Benzylpyrrolidin-3-yl)piperazine is a piperazine derivative featuring a benzyl-substituted pyrrolidine moiety. Piperazine derivatives are known for their versatility in drug design due to their ability to modulate neurotransmitter receptors, exhibit cytotoxic activity, and serve as intermediates in organic synthesis . The benzyl group in such compounds often enhances lipophilicity, influencing blood-brain barrier penetration and receptor binding .

属性

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3/c1-2-4-14(5-3-1)12-17-9-6-15(13-17)18-10-7-16-8-11-18/h1-5,15-16H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCCCCZXXGZOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCNCC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659465 | |

| Record name | 1-(1-Benzylpyrrolidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765878-69-1 | |

| Record name | 1-(1-Benzylpyrrolidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 1-Benzylpyrrolidin-3-yl Derivatives

A critical intermediate is (R)-1-benzyl-3-cyanopyrrolidine, synthesized via nucleophilic substitution and cyanide addition:

Conversion to Cyclopropylamine Derivative

- The cyanopyrrolidine is further converted to (R)-1-(1-benzylpyrrolidin-3-yl)cyclopropylamine by treatment with titanium isopropoxide and ethylmagnesium bromide at −78 °C, followed by BF3·Et2O addition and work-up steps.

Coupling with Piperazine

The target compound involves linking the benzylpyrrolidine moiety to piperazine. Two main approaches are reported:

Direct Alkylation of Piperazine

Carbamoylation and Deprotection Sequences

- Boc-protected piperidine or piperazine intermediates undergo sequential deprotection and carbamoylation to introduce the desired substituents.

- This method involves treatment with trifluoroacetic acid (TFA) to remove Boc groups, hydrogenation to saturate olefins, and subsequent reaction with chloroformates to form carbamates.

Detailed Preparation Method from Patent Literature

A notable preparation method for related benzylpyrrolidine derivatives involves:

| Step | Description | Reagents / Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of N-benzylglycine ethyl esters (Intermediate IV) | Benzylamine, organic solvent, 2-halogenated ethyl esters, alkali, quaternary ammonium salt | Intermediate IV |

| 2 | Reaction of Intermediate IV with 4-halogenated ethyl butyrates and alkali in organic solvent II (e.g., chloroform, benzene) | 4-chloroethyl butyrate or 4-bromoethyl butyrate, alkali (Na2CO3, K2CO3, NaOH, KOH, LiOH) | Intermediate III |

| 3 | Reaction of Intermediate III with alkali, pH adjustment to 6-8, extraction with ethyl acetate | Alkali such as sodium tert-butoxide or potassium tert-butoxide | Intermediate II |

| 4 | Reaction of Intermediate II with hydrochloric acid, concentration, crystallization with solvents like acetonitrile or ethyl acetate | HCl, recrystallization solvents | Target compound (1-benzyl-3-piperidone hydrochloride) with ~70% yield and >99% purity |

This method emphasizes short synthetic steps, high intermediate purity, and cost-effectiveness.

Reaction Conditions and Solvent Effects

- Organic solvents used include chloroform, carbon tetrachloride, tetrahydrofuran, toluene, and benzene.

- Alkali bases vary from sodium and potassium carbonates to hydroxides and alkoxides, with molar ratios optimized between 1:1 to 1:3 relative to intermediates.

- Crystallization solvents are selected based on solubility and purity requirements, commonly acetonitrile, ethyl acetate, or isopropanol.

Research Findings and Yields

- The patent method reports a final product yield of approximately 69.9% with HPLC purity of 99.3% for 1-benzyl-3-piperidone hydrochloride, a close analog to the benzylpyrrolidinyl piperazine structure.

- The multi-step synthesis involving cyanide addition and Grignard reagents achieves high stereochemical control and purity in the pyrrolidine intermediate.

- Carbamoylation protocols for piperazine derivatives demonstrate efficient coupling with benzylated intermediates, facilitating the formation of the target compound or closely related analogs.

Summary Table of Preparation Methods

化学反应分析

1-(1-Benzylpyrrolidin-3-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

科学研究应用

In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as a ligand in receptor binding studies . In medicine, it is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds . Additionally, it has applications in the industry as an intermediate in the production of various chemicals .

作用机制

The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)piperazine involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context . Further research is needed to fully elucidate the detailed mechanism of action of this compound .

相似化合物的比较

Table 1: Key Structural Features and Receptor Interactions

Key Structural Insights :

- Electron-Withdrawing Groups (e.g., CF₃ in TFMPP): Enhance 5-HT receptor selectivity by stabilizing ligand-receptor interactions via halogen bonding .

- Benzyl vs. Aryl Substitutions: Benzyl groups (BZP) favor monoamine transporter interactions, while aryl substituents (e.g., MDBP) promote serotonin receptor modulation .

Physicochemical Properties

Table 2: pKa and Thermodynamic Parameters of Piperazine Derivatives

| Compound | pKa₁ (298 K) | pKa₂ (298 K) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| Piperazine (unsubstituted) | 9.73 | 5.33 | -46.2 | -88.1 |

| 1-Methylpiperazine | 10.05 | - | -43.8 | -82.3 |

| 1-(2-Hydroxyethyl)piperazine | 9.21 | 4.89 | -48.9 | -92.5 |

| 1-Benzylpiperazine (BZP) | ~9.5* | ~5.1* | N/A | N/A |

*Estimated based on trends in substituted piperazines .

Trends : Alkyl and hydroxyethyl substituents reduce basicity compared to unsubstituted piperazine, while benzyl groups moderately increase lipophilicity without significantly altering pKa .

Metabolic and Pharmacokinetic Profiles

Table 3: Metabolic Pathways of Selected Piperazines

Key Observations :

- CYP3A4 vs. CYP2D6 Dependency : N-Dealkylation (CYP3A4) dominates in BZP, while hydroxylation (CYP2D6) is critical for TFMPP, leading to inter-individual variability in drug responses .

- Toxicological Detection : MDBP and BZP metabolites are identifiable in urine using GC/MS, aiding forensic analyses .

生物活性

1-(1-Benzylpyrrolidin-3-yl)piperazine is a chiral compound with the molecular formula C₁₅H₂₃N₃, featuring a piperazine ring and a pyrrolidine moiety. This compound has gained attention in pharmacology due to its diverse biological activities and potential therapeutic applications.

- Molecular Weight : 245.36 g/mol

- CAS Number : 765878-69-1

- Canonical SMILES : C1CN(CC1N2CCNCC2)CC3=CC=CC=C3

Interaction with Receptors

This compound exhibits significant interaction with several receptors, notably sigma (σ) receptors, which are implicated in various physiological processes including pain modulation and neuroprotection.

Sigma Receptor Affinity

Recent studies have highlighted the compound's affinity for σ1 receptors, which are known to modulate nociceptive signaling. For instance, derivatives of benzylpiperazine have been synthesized and characterized for their σ1 receptor affinities, showing promising results in pain management models:

| Compound | σ1 Receptor Affinity (Ki) | σ2/σ1 Selectivity |

|---|---|---|

| Compound 15 | 1.6 nM | 886 |

| Lead Compound 8 | - | 432 |

These findings suggest that modifications to the benzylpiperazine structure can enhance receptor selectivity and affinity, making it a potential candidate for chronic pain therapeutics .

Antinociceptive Effects

In vivo studies have demonstrated that certain derivatives of this compound exhibit dose-dependent antinociceptive effects in mouse models. For example, compound 15 showed significant anti-allodynic effects without impairing locomotor activity, indicating its therapeutic potential for treating neuropathic pain .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications to the piperazine and pyrrolidine moieties influence biological activity. For example:

- Substituents on the benzyl group can significantly affect receptor binding and biological efficacy.

- The introduction of hydrophobic groups has been shown to improve binding profiles to σ receptors .

Study on Pain Management

A study focused on the synthesis of new benzylpiperazine derivatives evaluated their analgesic effects in mouse models. The results indicated that certain compounds not only had high affinity for σ1 receptors but also produced significant antinociceptive effects in formalin assays, suggesting their potential as effective pain management agents .

Neuroprotective Properties

Research has indicated that compounds similar to this compound may also possess neuroprotective properties. In models of Alzheimer's disease, certain derivatives demonstrated the ability to inhibit acetylcholinesterase (AChE) and prevent tau aggregation, which are critical factors in neurodegeneration .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-Benzylpyrrolidin-3-yl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 1-benzylpiperazine derivatives are often prepared by reacting benzyl halides with pyrrolidine precursors under reflux in solvents like ethanol or methanol. Catalysts such as palladium on carbon (Pd/C) may enhance yields (60–70%) under hydrogenation conditions . Optimization involves adjusting reaction time (6–12 hours), temperature (60–80°C), and solvent polarity. TLC (hexane:ethyl acetate, 2:1) monitors progress, followed by silica gel chromatography for purification .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.

- HRMS for exact mass confirmation (e.g., molecular ion peak at m/z 298.34 for C₁₆H₁₈N₄O₂) .

- HPLC (>95% purity) and FTIR (e.g., nitro group stretch at ~1520 cm⁻¹) .

- Elemental analysis (deviation <0.4% for C, H, N).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。